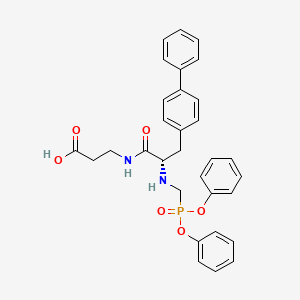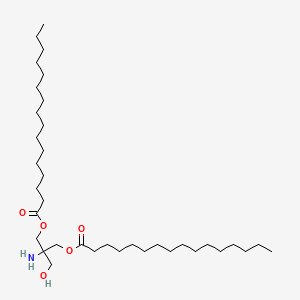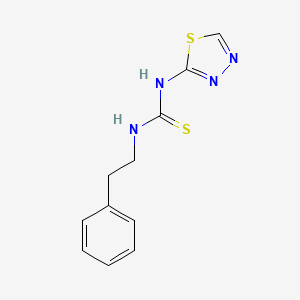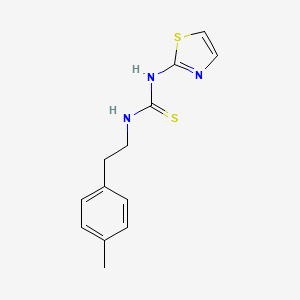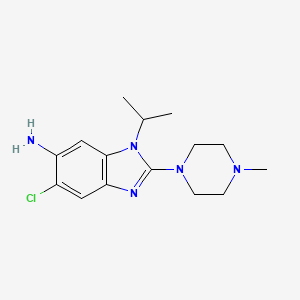
1H-Benzimidazol-6-amine, 5-chloro-1-(1-methylethyl)-2-(4-methyl-1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KB-6806 is a small molecule drug developed by Nippon Organon. It is classified as a 5-hydroxytryptamine 3 receptor antagonist. This compound was primarily investigated for its potential to treat nausea and vomiting, particularly those induced by chemotherapy .
Métodos De Preparación
The synthetic route for KB-6806 involves the preparation of a benzimidazole derivative. The specific reaction conditions and industrial production methods are not widely documented. the general approach to synthesizing benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .
Análisis De Reacciones Químicas
KB-6806 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
KB-6806 has been extensively studied for its antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting. It has shown promise in preclinical studies involving animal models, where it effectively blocked the 5-hydroxytryptamine 3 receptors and reduced emesis .
Mecanismo De Acción
KB-6806 exerts its effects by antagonizing the 5-hydroxytryptamine 3 receptors. These receptors are ion channels that mediate the effects of serotonin in the central and peripheral nervous systems. By blocking these receptors, KB-6806 prevents the binding of serotonin, thereby inhibiting the downstream signaling pathways that lead to nausea and vomiting .
Comparación Con Compuestos Similares
KB-6806 is similar to other 5-hydroxytryptamine 3 receptor antagonists, such as ondansetron and granisetron. KB-6806 has unique structural features that may confer distinct pharmacological properties. For example, its benzimidazole core structure differentiates it from the indole-based structure of ondansetron . This structural difference may influence its binding affinity and selectivity for the 5-hydroxytryptamine 3 receptors.
Similar compounds include:
- Ondansetron
- Granisetron
- Palonosetron
These compounds share the common mechanism of action of blocking 5-hydroxytryptamine 3 receptors but differ in their chemical structures and pharmacokinetic profiles .
Propiedades
Número CAS |
148014-93-1 |
|---|---|
Fórmula molecular |
C15H22ClN5 |
Peso molecular |
307.82 g/mol |
Nombre IUPAC |
6-chloro-2-(4-methylpiperazin-1-yl)-3-propan-2-ylbenzimidazol-5-amine |
InChI |
InChI=1S/C15H22ClN5/c1-10(2)21-14-9-12(17)11(16)8-13(14)18-15(21)20-6-4-19(3)5-7-20/h8-10H,4-7,17H2,1-3H3 |
Clave InChI |
QEANRFDFBNUCJR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=C(C=C(C(=C2)N)Cl)N=C1N3CCN(CC3)C |
Otros números CAS |
148014-93-1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,4S,7S,8R,11S,12R)-8-Ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),15,17,19,21,23,25-heptaen-8-ol](/img/structure/B3061689.png)

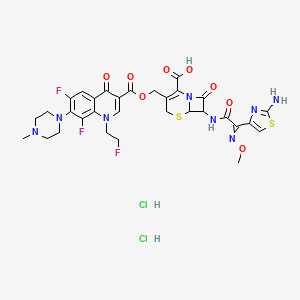

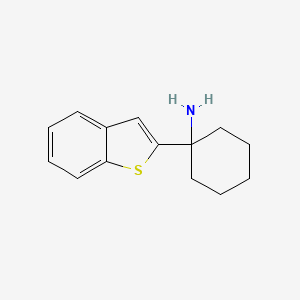
![[3H]iometopane](/img/structure/B3061748.png)
